3-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole
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Overview
Description
3-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole: is an organic compound characterized by the presence of a bromine atom, a difluorocyclopropyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole typically involves the bromination of 1-(2,2-difluorocyclopropyl)-1H-pyrazole. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the pyrazole ring .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions would be optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The difluorocyclopropyl group can participate in cyclization reactions, leading to the formation of more complex ring systems.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyrazoles with various functional groups.
- Oxidized or reduced derivatives of the original compound.
- Cyclized products with additional ring structures .
Scientific Research Applications
Biology and Medicine: The compound’s unique structure makes it a candidate for drug discovery and development. It can be used to synthesize potential therapeutic agents targeting specific biological pathways.
Industry: In the chemical industry, this compound can be used to develop new materials with unique properties, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluorocyclopropyl group can enhance the compound’s stability and binding affinity, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
2-Bromo-3,3,3-trifluoropropene: Another brominated compound with fluorine atoms, used in organic synthesis.
1-Bromo-3-(2,2-difluorocyclopropyl)benzene: A structurally related compound with a benzene ring instead of a pyrazole ring.
Uniqueness: 3-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole is unique due to the presence of both a difluorocyclopropyl group and a pyrazole ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Biological Activity
3-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a pyrazole ring substituted with a bromine atom and a 2,2-difluorocyclopropyl group, which enhances its reactivity and interaction with biological targets. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C6H5BrF2N2
- Molecular Weight : Approximately 220.04 g/mol
- Structural Features : The presence of both bromine and fluorine atoms contributes to its unique reactivity profile.
Biological Activity
The biological activity of this compound is primarily linked to its interactions with specific molecular targets involved in various physiological processes. Research has indicated several key areas of activity:
- Anti-inflammatory Effects : Compounds containing pyrazole rings have been studied for their potential as anti-inflammatory agents. The difluorocyclopropyl group may enhance binding affinity to targets involved in inflammatory pathways, suggesting that this compound could modulate inflammatory responses effectively.
- Anti-cancer Properties : Preliminary studies indicate that pyrazole derivatives can inhibit lactate dehydrogenase (LDH), an enzyme associated with cancer cell metabolism. For instance, compounds similar to this compound have demonstrated cytotoxic effects in cancer cell lines such as MiaPaCa-2 (pancreatic cancer) and A673 (Ewing's sarcoma), showing sub-micromolar suppression of cellular lactate output .
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, thereby modulating their activity. This interaction is enhanced by the lipophilicity imparted by the difluorocyclopropyl group .
- Molecular Docking Studies : Computational studies suggest favorable interactions with targets involved in metabolic pathways, indicating the potential for this compound in drug design.
Synthesis
Various synthetic routes have been developed for the preparation of this compound. Common methods include:
- Nucleophilic Substitution Reactions : These reactions often involve starting from 1H-pyrazole derivatives and introducing the difluorocyclopropyl group through electrophilic bromination or other substitution methods.
- Cycloaddition Reactions : The difluorocyclopropyl moiety can participate in cycloaddition reactions to form new derivatives .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
3-Bromo-1-(4-fluorophenyl)-1H-pyrazole | Structure not shown | Contains a fluorophenyl group instead of difluorocyclopropyl |
5-Fluoro-1H-pyrazole | N/A | Lacks bromination; simpler structure |
3-Chloro-1-(cyclopropyl)-1H-pyrazole | N/A | Contains chlorine instead of bromine |
Case Studies
Recent studies have highlighted the potential applications of this compound in drug discovery:
Properties
IUPAC Name |
3-bromo-1-(2,2-difluorocyclopropyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2/c7-5-1-2-11(10-5)4-3-6(4,8)9/h1-2,4H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRNKLKKJHRLFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)N2C=CC(=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287344-44-7 |
Source
|
Record name | 3-bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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